1-[(3-Methyltriazol-4-yl)methyl]-4-(4-propylphenyl)sulfonylpiperazine
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Overview
Description
1-[(3-Methyltriazol-4-yl)methyl]-4-(4-propylphenyl)sulfonylpiperazine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
The synthesis of 1-[(3-Methyltriazol-4-yl)methyl]-4-(4-propylphenyl)sulfonylpiperazine typically involves a multi-step process. One common method is the Cu(I)-catalyzed azide-alkyne cycloaddition, also known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne to form a 1,2,3-triazole ring. The reaction conditions usually include the use of copper(I) salts as catalysts and can be carried out in various solvents such as water, ethanol, or a mixture of both .
Chemical Reactions Analysis
1-[(3-Methyltriazol-4-yl)methyl]-4-(4-propylphenyl)sulfonylpiperazine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Scientific Research Applications
1-[(3-Methyltriazol-4-yl)methyl]-4-(4-propylphenyl)sulfonylpiperazine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential antimicrobial, anticancer, and antiviral properties.
Biology: The compound is used in biochemical studies to understand enzyme interactions and protein labeling.
Mechanism of Action
The mechanism of action of 1-[(3-Methyltriazol-4-yl)methyl]-4-(4-propylphenyl)sulfonylpiperazine involves its interaction with various molecular targets. The triazole ring in the compound can form hydrogen bonds and engage in π-stacking interactions with biological molecules. This allows the compound to bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-[(3-Methyltriazol-4-yl)methyl]-4-(4-propylphenyl)sulfonylpiperazine can be compared with other triazole derivatives such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal with enhanced activity against a broader spectrum of fungi.
Rufinamide: An anticonvulsant drug used in the treatment of epilepsy.
These compounds share the triazole core but differ in their specific substituents and applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
1-[(3-methyltriazol-4-yl)methyl]-4-(4-propylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2S/c1-3-4-15-5-7-17(8-6-15)25(23,24)22-11-9-21(10-12-22)14-16-13-18-19-20(16)2/h5-8,13H,3-4,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOWZFOBEHHRCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CN=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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